4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid
Description
4-{4-[(tert-Butoxy)carbonyl]morpholin-2-yl}butanoic acid is a synthetic organic compound featuring a morpholine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a butanoic acid chain at the 2-position. This molecule serves as a versatile intermediate in medicinal chemistry, enabling further functionalization at either the morpholine nitrogen or the carboxylic acid moiety. Its structural complexity and functional group diversity make it valuable for drug discovery and organic synthesis applications.
Properties
CAS No. |
2228789-96-4 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]butanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
DHRSATDZETZECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Morpholine Derivatives
In a representative procedure, 4-(ethylamino)butanoic acid is dissolved in a mixture of dioxane and water containing potassium carbonate. Boc₂O is added at 0°C, and the reaction proceeds at room temperature overnight. After concentration, the aqueous layer is acidified and extracted with ethyl acetate to yield the Boc-protected product in 76% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent System | 1:1 Dioxane/Water |
| Base | K₂CO₃ (2 equivalents) |
| Temperature | 0°C → 23°C (overnight) |
| Workup | Acidification (5% KHSO₄), EtOAc extraction |
| Yield | 76% |
This method highlights the importance of biphasic solvent systems to facilitate both Boc activation and efficient isolation.
Stepwise Synthesis of the Morpholine-Butanoic Acid Scaffold
The morpholine ring is constructed prior to Boc protection. A common approach involves cyclization of β-amino alcohols with carboxylic acid derivatives.
Cyclization of β-Amino Alcohols
For example, ethyl bromoacetate reacts with (1S,2R)-1,2-diphenyl-2-hydroxyethylamine in the presence of triethylamine to form a glycine ester intermediate. Subsequent cyclization under acidic conditions (e.g., p-toluenesulfonic acid) yields the morpholin-2-one core.
Key Cyclization Parameters :
| Parameter | Value |
|---|---|
| Cyclization Agent | p-TsOH (catalytic) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 12–24 hours |
This step is followed by Boc protection using Boc₂O to stabilize the morpholine nitrogen.
Optimization of Boc Protection Efficiency
Solvent and Base Selection
The choice of solvent and base significantly impacts Boc protection yields:
| Solvent System | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane/Water | K₂CO₃ | 76 | >95 |
| THF/Water | NaHCO₃ | 68 | 92 |
| DMF | Et₃N | 82 | 90 |
Aqueous dioxane with K₂CO₃ provides optimal results due to improved solubility of intermediates and minimized side reactions.
Temperature and Stoichiometry
Higher Boc₂O stoichiometry (1.2 equivalents) increases conversion rates but may necessitate additional purification steps. Reactions conducted at 0°C initially, followed by gradual warming, prevent exothermic side reactions.
Alternative Synthetic Routes
| Resin Type | Coupling Agent | Cleavage Conditions |
|---|---|---|
| Wang Resin | HBTU/DIEA | 95% TFA in DCM |
| Rink Amide Resin | DIC/HOBt | 50% TFA in DCM |
This method offers scalability but requires rigorous optimization to avoid resin degradation.
Characterization and Quality Control
Spectroscopic Validation
1H NMR analysis confirms successful Boc protection:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes under the following conditions:
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| C18 (4.6 × 150 mm) | 10–90% MeCN in 20 min | 1.0 mL/min | UV 214 nm |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active morpholine moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as Boc protection, morpholine rings, or butanoic acid backbones. Data are derived from peer-reviewed sources and commercial databases.
Key Structural Analogs and Their Properties
Functional Group and Reactivity Analysis
Boc Protection: The target compound’s Boc group stabilizes the morpholine nitrogen against undesired reactions, similar to 4-((tert-butoxycarbonyl)amino)butanoic acid . However, the Boc in the target is attached to a morpholine ring rather than a primary amine, altering its deprotection kinetics under acidic conditions.
Morpholine vs. Phenyl Substituents: The morpholine ring in the target compound enhances water solubility compared to the aromatic tert-butoxyphenyl group in (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid . This difference influences pharmacokinetic properties in drug candidates.
Carboxylic Acid Utility: The butanoic acid moiety enables conjugation reactions (e.g., amide bond formation), a feature shared with 4-oxo-4-{4-[(propylamino)carbonyl]anilino}butanoic acid .
Thioether and Carbamoyl Groups: 4-(Methylsulfanyl)-2-({[2-(morpholin-4-yl)-2-oxoethyl]carbamoyl}amino)butanoic acid includes a thioether and carbamoyl group, which are absent in the target compound. These groups increase its reactivity in redox-mediated applications.
Biological Activity
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid (CAS: 2228789-96-4) is a synthetic organic compound characterized by its unique structural features, including a morpholine ring and a tert-butoxycarbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C13H23NO5
- Molar Mass : 273.33 g/mol
- Density : 1.134 g/cm³
- Boiling Point : 412.6 °C (predicted)
- pKa : 4.76 (predicted)
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This compound may exert its effects by modulating enzyme activity, influencing signal transduction mechanisms, or acting as an inhibitor of certain biological processes.
Biological Activity Overview
Recent studies have highlighted the following potential biological activities associated with this compound:
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anti-Virulence Therapeutics : In a study focused on anti-virulence strategies against pathogenic bacteria, compounds structurally related to morpholine derivatives were evaluated for their ability to inhibit virulence factors such as ADP-ribosyltransferases, which are crucial for bacterial pathogenicity. Although direct studies on this compound are scarce, the insights gained from related compounds suggest potential avenues for its application in combating bacterial infections .
- Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic properties of morpholine-based compounds demonstrated that certain derivatives could effectively induce cell death in various cancer cell lines through apoptosis pathways. While specific data on this compound is limited, it aligns with the observed trends in similar chemical classes .
- Inflammation Models : Research involving morpholine derivatives has shown promising results in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes for 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
Morpholine Ring Formation : Cyclize precursors (e.g., ethanolamine derivatives) via nucleophilic substitution or condensation reactions .
Butanoic Acid Attachment : Use coupling reagents like EDC/HOBt or DCC to conjugate the morpholine intermediate with butanoic acid .
- Optimization Tips :
- Maintain anhydrous conditions during Boc protection to prevent hydrolysis.
- Monitor reaction progress via TLC or NMR to avoid over-substitution .
- Purify intermediates using flash chromatography or recrystallization .
| Step | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | Protect amine | |
| Cyclization | Ethanolamine derivatives, heat | Form morpholine core | |
| Coupling | EDC, HOBt, DMF | Attach butanoic acid |
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ 3.4–4.0 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₂₅NO₅, exact mass 295.18 g/mol) .
- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in subsequent modifications?
- Methodological Answer :
- Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the carboxylic acid moiety .
- Reactivity : Steric hindrance from the tert-butyl group slows nucleophilic attacks on the morpholine nitrogen, making it suitable for stepwise functionalization .
- Case Study : In peptide coupling, the Boc group prevents undesired side reactions at the amine, allowing selective activation of the carboxylic acid .
Q. What challenges arise in achieving enantiomeric purity for derivatives of this compound, and how can they be resolved?
- Methodological Answer :
- Challenges : The morpholine ring’s stereochemistry (if present) and racemization during coupling reactions may yield enantiomeric mixtures .
- Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during key steps to enforce stereocontrol .
Q. How is this compound utilized as a building block in medicinal chemistry, particularly for bioactive molecule synthesis?
- Methodological Answer :
- Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or drug candidates via amide bonds .
- Prodrug Design : The Boc group can be replaced with targeting moieties (e.g., folate) for site-specific drug delivery .
- Case Study : Derivatives of similar morpholine-Boc compounds show inhibitory activity against proteases and kinases, highlighting therapeutic potential .
Q. What computational strategies predict the compound’s interactions with biological targets, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., HIV protease) based on the morpholine ring’s hydrogen-bonding capacity .
- MD Simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., water, ions) .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Hypothesis Testing :
Conduct accelerated stability studies at pH 1–10 (37°C) and monitor degradation via HPLC .
Identify degradation products (e.g., de-Boc morpholine) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
